2-(Bromomethyl)-3-pentyloxirane

Lipophilicity Octanol-Water Partitioning Phase-Transfer Chemistry

2-(Bromomethyl)-3-pentyloxirane (CAS 192326-35-5) is a disubstituted oxirane bearing a bromomethyl group at position 2 and an n-pentyl chain at position 3, with molecular formula C8H15BrO and a molecular weight of 207.11 g·mol⁻¹. The compound belongs to the class of halogenated epoxides and possesses two electrophilic centers—the strained oxirane ring and the primary alkyl bromide—enabling orthogonal reactivity pathways in nucleophilic ring-opening, substitution, and cross-coupling sequences.

Molecular Formula C8H15BrO
Molecular Weight 207.11 g/mol
CAS No. 192326-35-5
Cat. No. B12556873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)-3-pentyloxirane
CAS192326-35-5
Molecular FormulaC8H15BrO
Molecular Weight207.11 g/mol
Structural Identifiers
SMILESCCCCCC1C(O1)CBr
InChIInChI=1S/C8H15BrO/c1-2-3-4-5-7-8(6-9)10-7/h7-8H,2-6H2,1H3
InChIKeyXDRWGNKNJXLWKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Bromomethyl)-3-pentyloxirane (CAS 192326-35-5): A C8-Brominated Epoxide Building Block with Differentiated Lipophilicity and Dual Electrophilic Reactivity


2-(Bromomethyl)-3-pentyloxirane (CAS 192326-35-5) is a disubstituted oxirane bearing a bromomethyl group at position 2 and an n-pentyl chain at position 3, with molecular formula C8H15BrO and a molecular weight of 207.11 g·mol⁻¹ . The compound belongs to the class of halogenated epoxides and possesses two electrophilic centers—the strained oxirane ring and the primary alkyl bromide—enabling orthogonal reactivity pathways in nucleophilic ring-opening, substitution, and cross-coupling sequences [1]. Its computed octanol-water partition coefficient (LogP) of approximately 2.73 distinguishes it from lower-homolog bromomethyl oxiranes and positions it as an intermediate of choice when both organic-phase solubility and dual electrophilicity are required .

Why 2-(Bromomethyl)-3-pentyloxirane Cannot Be Replaced by Epibromohydrin or Shorter-Chain Bromomethyl Oxiranes


In-class bromomethyl oxiranes such as epibromohydrin (C3, LogP ~0.85) and 2-(bromomethyl)-3-methyloxirane (C4, LogP ~1.17) differ from the target compound by up to ~1.9 log units in lipophilicity . This difference translates to a >60-fold increase in octanol-water partitioning, which directly impacts phase-transfer behavior, organic-solvent extraction efficiency, and membrane permeability in biological or biomimetic systems [1]. Furthermore, the pentyl chain at C3 introduces steric bulk that modulates the regioselectivity of oxirane ring-opening—an effect absent in the unsubstituted and methyl-substituted analogs—making generic substitution chemically non-equivalent when a specific stereochemical or partitioning outcome is required [1].

Quantitative Differentiation Evidence for 2-(Bromomethyl)-3-pentyloxirane vs. Closest Analogs


Lipophilicity (LogP) Advantage: 2-(Bromomethyl)-3-pentyloxirane vs. Epibromohydrin and 3-Methyl Analog

2-(Bromomethyl)-3-pentyloxirane exhibits a computed LogP of 2.73, compared to 0.85 for the unsubstituted analog epibromohydrin (2-(bromomethyl)oxirane) and 1.17 for 2-(bromomethyl)-3-methyloxirane [1]. The ΔLogP values of +1.88 and +1.56 log units, respectively, correspond to a >60-fold and >35-fold increase in octanol-water partition coefficient, directly impacting suitability for applications requiring preferential organic-phase partitioning or membrane interaction .

Lipophilicity Octanol-Water Partitioning Phase-Transfer Chemistry

Molecular Weight and Volatility Differentiation: 2-(Bromomethyl)-3-pentyloxirane vs. Epibromohydrin

With a molecular weight of 207.11 g·mol⁻¹, 2-(bromomethyl)-3-pentyloxirane is approximately 51% heavier than epibromohydrin (136.98 g·mol⁻¹). While experimental boiling point data for the target compound are not publicly available, the structurally isomeric 2-(bromomethyl)-2-ethyl-3-propyloxirane (CAS 798576-91-7) has a reported boiling point of 213.2 ± 15.0 °C at 760 mmHg, compared to 134–136 °C for epibromohydrin [1]. This >70 °C elevation in boiling point significantly reduces vapor pressure and inhalation exposure risk during benchtop handling, and alters distillative purification protocols [1].

Volatility Boiling Point Safety and Handling

Chiral Center Count and Stereochemical Complexity: 2-(Bromomethyl)-3-pentyloxirane vs. Epibromohydrin

2-(Bromomethyl)-3-pentyloxirane possesses two stereogenic centers (C2 bearing the bromomethyl group and C3 bearing the pentyl chain), generating up to four stereoisomers (two diastereomeric pairs). In contrast, epibromohydrin has only one stereogenic center (C2), yielding a single enantiomeric pair . The additional chiral center in the target compound enables stereodivergent synthesis strategies—for example, a nucleophile can approach the oxirane ring with facial selectivity that depends on the relative configuration at C2 and C3, a control element absent in the simpler epibromohydrin scaffold [1].

Chirality Asymmetric Synthesis Diastereoselectivity

Leaving-Group Reactivity: Bromine vs. Chlorine in Bromomethyl vs. Chloromethyl Oxiranes

The bromomethyl substituent in 2-(bromomethyl)-3-pentyloxirane provides a superior leaving group (bromide, pKa of HBr ≈ –9) compared to the chloromethyl analog (2S,3S)-2-chloromethyl-3-pentyloxirane (CAS 125340-70-7) where chloride (pKa of HCl ≈ –7) is a poorer leaving group [1]. This difference in leaving-group ability translates to faster SN2 displacement kinetics—typically 10- to 50-fold rate enhancements for bromide over chloride in alkyl halide substitutions under comparable conditions . The pentyl chain at C3 further modulates the steric environment around the bromomethyl group relative to unsubstituted bromomethyl oxiranes, potentially influencing the approach trajectory of nucleophiles .

Leaving Group Ability Nucleophilic Substitution Reaction Kinetics

Computed Physicochemical Profile Differentiates 2-(Bromomethyl)-3-pentyloxirane Across the Homologous Series

A systematic comparison across the 2-(bromomethyl)-3-alkyloxirane homologous series reveals monotonic trends in molecular weight, LogP, and PSA that directly inform compound selection. The target compound (C8, pentyl) occupies a distinct region of physicochemical space: its LogP of 2.73 bridges the gap between the shorter-chain analogs (methyl, LogP 1.17; ethyl, estimated LogP ~1.6; propyl, LogP ~2.0; butyl, LogP ~2.3) and more lipophilic long-chain derivatives, while its polar surface area (PSA) remains constant at 12.53 Ų across the series [1][2]. This fixed PSA combined with tunable LogP via chain-length selection means that 2-(bromomethyl)-3-pentyloxirane offers a specific lipophilicity not achievable with shorter homologs while retaining the same hydrogen-bonding capacity .

Physicochemical Properties Homologous Series Structure-Property Relationships

Dual Electrophilic Reactivity Enables Orthogonal Functionalization Not Possible with Simple Alkyl Bromides or Mono-functional Epoxides

2-(Bromomethyl)-3-pentyloxirane contains two electrophilic sites with distinct reactivity profiles: (i) the oxirane ring, susceptible to nucleophilic ring-opening under both acidic and basic conditions, and (ii) the primary alkyl bromide, amenable to SN2 displacement, metal-halogen exchange, or cross-coupling chemistry [1]. This orthogonality permits sequential functionalization strategies—for example, oxirane ring-opening with an amine followed by bromide displacement with a thiolate—that are not accessible with simple alkyl bromides (which lack the epoxide) or with epibromohydrin (which lacks the steric differentiation provided by the pentyl chain) [1]. Class-level studies on substituted oxiranes demonstrate that alkyl substitution at the oxirane ring influences both the rate and regioselectivity of ring-opening, with β-substituents generally reducing reactivity and directing nucleophilic attack to the less hindered carbon [2].

Orthogonal Reactivity Bifunctional Building Block Sequential Functionalization

Procurement-Driven Application Scenarios for 2-(Bromomethyl)-3-pentyloxirane (CAS 192326-35-5) Based on Differentiated Evidence


Synthesis of Lipophilic Drug Intermediates Requiring High LogP and Dual Electrophilicity

When a synthetic route demands an intermediate that partitions efficiently into organic solvents (e.g., for extraction or phase-transfer catalysis) and offers two orthogonal reactive handles, 2-(bromomethyl)-3-pentyloxirane is the rational choice over epibromohydrin. The LogP of 2.73 (vs. 0.85 for epibromohydrin) translates to >60-fold higher organic-phase affinity, facilitating extraction and reducing aqueous waste streams . The dual electrophilic architecture enables sequential C–N and C–S bond formation or ring-opening followed by cross-coupling in a single intermediate, streamlining the construction of complex drug-like scaffolds [1].

Asymmetric Synthesis Leveraging Two Stereogenic Centers for Diastereoselective Transformations

For programs requiring stereochemically defined building blocks, 2-(bromomethyl)-3-pentyloxirane provides two stereogenic centers that can be exploited for substrate-controlled diastereoselective reactions. The presence of both C2 and C3 chirality permits facial selectivity in nucleophilic oxirane ring-opening that is not available with mono-substituted oxiranes such as epibromohydrin (single stereocenter) . This is particularly relevant for the synthesis of enantiopure 1,2-amino alcohols, 1,2-diols, or β-substituted amines where both relative and absolute configuration must be controlled [1].

Specialty Polymer and Resin Modification Requiring Controlled Reactivity in Organic Media

In polymer chemistry applications—such as the synthesis of modified epoxy resins, reactive diluents, or cross-linking agents—the C8 pentyl chain of 2-(bromomethyl)-3-pentyloxirane enhances compatibility with hydrophobic monomer systems compared to shorter-chain bromomethyl oxiranes . The higher boiling point (estimated >200 °C) reduces evaporative losses during thermal curing processes relative to the more volatile epibromohydrin (BP 134–136 °C), while the bromomethyl group provides a post-polymerization functionalization handle that simple epoxides lack [1].

Chemical Biology Probe Synthesis Exploiting Bromine as a Heavy Atom for X-ray Crystallography or Mass Spectrometry Tags

The bromine atom in 2-(bromomethyl)-3-pentyloxirane serves a dual purpose: as a leaving group for covalent probe attachment and as a heavy atom for anomalous scattering in protein X-ray crystallography or as an isotopic signature in mass spectrometry (characteristic ¹⁹Br/⁸¹Br isotope pattern) . The pentyl chain provides sufficient lipophilicity to engage hydrophobic protein pockets or membrane environments, making this compound suitable for the synthesis of activity-based probes or affinity labels where both covalent modification and detectable bromine signature are desired [1].

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